Adenosine A1 Receptor Binding Affinity: Allylthio vs. Methylthio and Benzylthio Analogs
In radioligand-binding assays at rat brain A1 adenosine receptors, the allylthio compound (Compound 4) exhibits a Ki of 1.06 ± 0.12 µM [1]. This represents a ~1.8-fold improvement in affinity over the methylthio analog (Compound 1, Ki = 1.93 ± 0.21 µM) but is ~1.5-fold weaker than the benzylthio analog (Compound 7, Ki = 0.715 ± 0.116 µM). These differences demonstrate that the allylthio substituent confers intermediate A1 potency between the minimal alkylthio and the aromatic benzylthio pharmacophores.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.06 ± 0.12 µM (Compound 4, allylthio) |
| Comparator Or Baseline | Compound 1 (methylthio): Ki = 1.93 ± 0.21 µM; Compound 7 (benzylthio): Ki = 0.715 ± 0.116 µM |
| Quantified Difference | 1.8-fold more potent than methylthio; 1.5-fold less potent than benzylthio |
| Conditions | Displacement of specific [³H]PIA binding in rat brain cortical membranes; n = 3–5; values expressed as Ki ± SEM in µM |
Why This Matters
The allylthio compound occupies a distinct affinity niche at A1 receptors, offering a specific potency window that is not replicated by either the methylthio or benzylthio congeners, enabling fine-tuning of adenosine receptor pharmacology in lead optimization campaigns.
- [1] van Rhee, A. M.; Siddiqi, S. M.; Melman, N.; Shi, D.; Padgett, W. L.; Daly, J. W.; Jacobson, K. A. Tetrahydrobenzothiophenone Derivatives as a Novel Class of Adenosine Receptor Antagonists. J. Med. Chem. 1996, 39 (2), 398–406. Table 1A, Compounds 1, 4, and 7. DOI: 10.1021/jm9504823. View Source
